molecular formula C12H17NO2 B2602621 Ethyl 3-[2-(aminomethyl)phenyl]propanoate CAS No. 916303-54-3

Ethyl 3-[2-(aminomethyl)phenyl]propanoate

Cat. No.: B2602621
CAS No.: 916303-54-3
M. Wt: 207.273
InChI Key: RODQUQOHVCYJTO-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(aminomethyl)phenyl]propanoate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . Its structure features a phenyl ring with an aminomethyl substituent at the 2-position, which is linked to an ethyl propanoate chain. This structure classifies it as a phenylpropanoate derivative, a family of compounds often investigated for their utility in synthetic organic chemistry and as potential intermediates in pharmaceutical research . The compound's SMILES notation is CCOC(CCC1C=CC=CC=1CN)=O, and its InChIKey is RODQUQOHVCYJTO-UHFFFAOYSA-N . Researchers value this compound primarily as a building block for the synthesis of more complex molecules. The presence of both an aromatic amine and an ester functional group makes it a versatile precursor for constructing molecular libraries or for use in medicinal chemistry programs. It is supplied with a purity of 95% and must be stored at room temperature . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[2-(aminomethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODQUQOHVCYJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(Aminomethyl)hydrocinnamic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and handling of 2-(Aminomethyl)hydrocinnamic acid ethyl ester , systematically identified as Ethyl 2-benzyl-3-aminopropionate .

(Ethyl 2-benzyl-3-aminopropionate)

-Amino Acid Derivative / Peptidomimetic Intermediate

Executive Summary

2-(Aminomethyl)hydrocinnamic acid ethyl ester is a critical


-amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and protease inhibitors (e.g., Neutral Endopeptidase (NEP) inhibitors). Unlike natural 

-amino acids, this molecule possesses an extra methylene group in the backbone and a benzyl side chain at the

-position (C2), conferring unique proteolytic stability and conformational flexibility to the peptides it modifies.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and critical stability protocols required to prevent spontaneous lactamization.

Chemical Identity & Structural Analysis

PropertyDetail
Common Name 2-(Aminomethyl)hydrocinnamic acid ethyl ester
Systematic Name Ethyl 2-benzyl-3-aminopropionate
Structural Class

-Amino Acid Ester (Homophenylalanine derivative)
Molecular Formula

Molecular Weight 207.27 g/mol
Chiral Centers One (C2). Exists as (

) or (

) enantiomers.
CAS Number (Acid) 40292-74-4 (Racemic Acid); Specific ester CAS varies by supplier.
Structural Significance

The molecule features a primary amine on a methylene tether attached to the


-carbon of a hydrocinnamic acid ester.
  • 
    -Amino Skeleton:  The 3-aminopropionate core classifies it as a 
    
    
    
    -amino acid.
  • 
    -Substitution:  The benzyl group at C2 (the 
    
    
    
    -position relative to the ester) creates significant steric bulk, influencing the folding of resulting peptidomimetics (promoting helical structures known as "foldamers").

Physicochemical Properties

The following data represents calculated and experimental values typical for this class of


-amino esters.
ParameterValue (Approx.)Context
LogP (Predicted) 1.8 – 2.2Moderately lipophilic; suitable for membrane permeability studies.
pKa (Amine) 9.0 – 9.5Basic; exists as a cation at physiological pH.
Boiling Point ~140–150 °C (at 0.5 mmHg)High boiling point; typically purified via distillation under reduced pressure or column chromatography.
Solubility Soluble in EtOH, DCM, EtOAc.Free base is soluble in organic solvents; Hydrochloride salt is water-soluble.
Appearance Colorless to pale yellow oilFree base form.
Appearance White crystalline solidHydrochloride salt form.

Synthetic Methodologies

For research and scale-up, two primary routes are validated. Method A is preferred for bulk synthesis due to cost-effectiveness, while Method B is used when high enantiomeric excess (ee) is required.

Method A: Reduction of -Cyanoacrylates (Scalable)

This route involves the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate, followed by a simultaneous reduction of the alkene and the nitrile.

Protocol:

  • Condensation: React Benzaldehyde + Ethyl Cyanoacetate (Cat. Piperidine/AcOH)

    
     Ethyl 2-cyano-3-phenylacrylate.
    
  • Reduction: Hydrogenation (

    
    , Pd/C or Raney Ni) in Ethanol/HCl.
    
    • Note: Acidic conditions are crucial to protonate the resulting amine immediately, preventing catalyst poisoning and cyclization.

Method B: Asymmetric Mannich Reaction (Enantioselective)

For chiral applications, a Mannich-type reaction using a chiral auxiliary or catalyst is employed.

  • Reagents: N-protected imine + Silyl ketene acetal + Chiral Catalyst (e.g., Thiourea or Lewis Acid).

  • Mechanism: Stereoselective addition creates the C2-C3 bond with defined stereochemistry.

Visualization: Synthetic Pathway (Method A)

Synthesis Start Benzaldehyde + Ethyl Cyanoacetate Inter Ethyl 2-cyano-3-phenylacrylate (Intermediate) Start->Inter Knoevenagel Condensation Product Ethyl 2-benzyl-3-aminopropionate (Target) Inter->Product Hydrogenation (Reduction) Reagent H2 / Pd/C (Acidic Medium) Reagent->Inter

Figure 1: Scalable synthesis via catalytic hydrogenation of


-cyanoacrylate intermediates.

Reactivity & Stability: The Cyclization Risk

Critical Warning: The most significant property of 2-(aminomethyl)hydrocinnamic acid ethyl ester is its tendency to undergo intramolecular aminolysis .

The Mechanism

In its free base form, the primary amine (


) is nucleophilic. It can attack the carbonyl carbon of the ethyl ester (5-exo-trig cyclization), releasing ethanol and forming 3-benzyl-2-azetidinone  (a 

-lactam).
  • Rate Factors: Cyclization is accelerated by heat, basic pH, and high concentration.

  • Prevention: Store as the Hydrochloride Salt . The protonated amine (

    
    ) is non-nucleophilic and stable.
    
Visualization: Degradation Pathway

Degradation FreeBase Free Amine Form (Nucleophilic) TS Tetrahedral Intermediate FreeBase->TS Intramolecular Attack Lactam 3-Benzyl-2-azetidinone (β-Lactam Impurity) TS->Lactam Collapse Byproduct Ethanol TS->Byproduct

Figure 2: Spontaneous cyclization of the free base to


-lactam under non-acidic conditions.

Applications in Drug Discovery[1]

Peptidomimetics & Foldamers

Incorporation of this residue into peptide chains disrupts standard


-helices and 

-sheets, often inducing novel secondary structures (e.g., 14-helices). This "foldamer" technology is used to design peptides that resist enzymatic degradation while maintaining receptor affinity.
NEP Inhibition

The 2-benzyl-3-aminopropionyl scaffold is a structural isostere of the phenylalanine-glycine bond found in natural enkephalins. Derivatives of this ester are precursors to:

  • Thiorphan: An enkephalinase inhibitor.

  • Racecadotril: An anti-diarrheal prodrug that acts as a peripheral enkephalinase inhibitor.

Handling & Safety Protocols

Storage
  • Condition: Store strictly as the HCl salt at -20°C. Desiccate to prevent moisture absorption (hygroscopic).

  • Shelf Life:

    • HCl Salt: >2 years.

    • Free Base: <24 hours at RT (use immediately).

Safety (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Disposal: Dilute with organic solvent and incinerate.

References

  • Synthesis of

    
    -Amino Acids: 
    
    • Suginome, M., et al. "Aminoboranes as Efficient Iminium Ion Generators in Mannich-Type Reactions."[1] Journal of the American Chemical Society, 2004.[1]

  • Asymmetric Synthesis

    • Davies, S. G., et al. "Asymmetric synthesis of

      
      -amino acids: 2-substituted-3-aminopropanoic acids." Organic & Biomolecular Chemistry, 2007.[2][3] 
      
  • Cyclization & Stability: Stueben, R. "Cyclization of -Amino Esters to -Lactams." Journal of Organic Chemistry, 1965.
  • Applications in Peptidomimetics

    • Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996.

Sources

Ortho-Substituted Phenylpropanoate Ester Derivatives: A Technical Guide to Synthesis, Kinetics, and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide addresses the structural nuances, synthetic challenges, and pharmacological potential of ortho-substituted phenylpropanoate esters (3-(2-substituted-phenyl)propanoates). Unlike their para-substituted counterparts, these molecules exhibit unique reactivity profiles driven by the "Ortho Effect"—a complex interplay of steric hindrance, field effects, and intramolecular nucleophilic participation. This document serves as a blueprint for researchers designing stable prodrugs or reactive intermediates within this chemical space.

The Ortho-Paradigm: Sterics, Electronics, and Conformation

In phenylpropanoate esters, the ester group is separated from the phenyl ring by an ethylene bridge (


). While this distance diminishes direct resonance effects compared to benzoates, the ortho-substituent exerts profound influence via two mechanisms:
  • Conformational Locking: Bulky ortho-groups (e.g.,

    
    , 
    
    
    
    ) restrict rotation around the
    
    
    bond, forcing the side chain into specific rotamers that can shield or expose the ester carbonyl to hydrolysis.
  • Neighboring Group Participation (NGP): If the ortho-substituent is nucleophilic (

    
    , 
    
    
    
    ,
    
    
    ), it can attack the ester carbonyl intramolecularly. This is the critical failure mode for linear ester drugs, leading to spontaneous cyclization into dihydrocoumarins or lactams.
Visualizing the Stability Logic

The following diagram illustrates the divergent pathways dictated by the ortho-substituent.

OrthoPathways Start Ortho-Substituted Phenylpropanoate Ester Subst_Inert Inert Substituent (-H, -CH3, -NO2) Start->Subst_Inert Nature of 'R' Subst_Nu Nucleophilic Substituent (-OH, -NH2) Start->Subst_Nu Path_Hydrolysis Slow Hydrolysis (Steric Shielding) Subst_Inert->Path_Hydrolysis NaOH/Esterase Path_Cyclization Intramolecular Cyclization (Lactonization/Lactamization) Subst_Nu->Path_Cyclization Spontaneous/Catalytic Product_Acid Linear Acid (Metabolically Stable) Path_Hydrolysis->Product_Acid Product_Coumarin Dihydrocoumarin/Lactam (Structural Collapse) Path_Cyclization->Product_Coumarin

Figure 1: The "Ortho-Switch" mechanism determining chemical fate. Nucleophilic ortho-substituents drive rapid cyclization, while steric bulk retards intermolecular hydrolysis.

Synthetic Architectures: The Heck-Matsuda Protocol

Classical Fischer esterification is often inefficient for ortho-substituted phenylpropanoic acids due to the very steric hindrance we wish to exploit. The most authoritative and robust method for constructing these scaffolds is the Heck-Matsuda Coupling , which builds the carbon skeleton and ester functionality simultaneously.

Why Heck-Matsuda?
  • Safety & mildness: Uses arenediazonium salts (often generated in situ) instead of potentially explosive aryl halides at high temps.

  • Regioselectivity: Highly selective for the linear trans-cinnamate, which is then reduced to the propanoate.

  • Tolerance: Compatible with ortho-nitro and ortho-ester groups that might interfere with Friedel-Crafts approaches.

Protocol: Synthesis of Methyl 3-(2-nitrophenyl)propanoate

Target: A precursor for analgesic ortho-amino derivatives.

Reagents:

  • 2-Nitroaniline (Starting Material)

  • Methyl Acrylate (Coupling Partner)

  • 
     (Catalyst - 5 mol%)
    
  • 
     (48% aq) and 
    
    
    
    (For diazonium generation)
  • Methanol (Solvent)[1]

Step-by-Step Methodology:

  • Diazotization (The Activation):

    • Dissolve 2-nitroaniline (10 mmol) in a mixture of water (10 mL) and

      
       (2.5 mL). Cool to 0°C.
      
    • Add

      
       (11 mmol) in water dropwise. Stir for 30 min. The formation of a precipitate indicates the diazonium tetrafluoroborate salt.
      
    • Self-Validation: Verify diazonium formation by treating an aliquot with alkaline

      
      -naphthol (bright orange azo dye formation confirms active species).
      
  • Heck Coupling:

    • To the diazonium suspension, add methyl acrylate (12 mmol) and

      
       (0.05 mmol) in MeOH.
      
    • Stir at 40°C for 2-4 hours. Nitrogen gas evolution marks the reaction progress.

    • Note: No phosphine ligands are required (base-free conditions), reducing cost and purification burden.

  • Reduction (The Propanoate Formation):

    • The Heck product is Methyl 2-nitrocinnamate. Isolate via filtration/extraction.[2]

    • Perform catalytic hydrogenation (

      
      , Pd/C, MeOH) to reduce the double bond to the single bond (propanoate).
      
    • Critical Control Point: Monitor closely to prevent reduction of the

      
       group to 
      
      
      
      if the nitro-derivative is the desired intermediate. If the amino-derivative is the target, allow full reduction.

Physicochemical Stability & Kinetics[3]

The hydrolysis rate of phenylpropanoate esters is a critical parameter for prodrug design.

The Steric Retardation Effect

Unlike benzoates, where the ortho-group directly blocks the carbonyl carbon, in phenylpropanoates, the effect is attenuated by the ethyl chain. However, hydrolysis rates (


) still deviate from standard Hammett predictions.
  • Observation: Ortho-substituents generally decrease alkaline hydrolysis rates compared to para-isomers.

  • Mechanism: The ortho-substituent forces the side chain into a conformation where the phenyl ring shields the ester carbonyl from nucleophilic attack (

    
     or esterases).
    
  • Data Summary (Relative Rates):

Substituent PositionRelative Hydrolysis Rate (

)
Kinetic Explanation
Unsubstituted (H) 1.00Baseline reactivity.
Para-Nitro (

-NO2)
~12.5Electron withdrawing; activates carbonyl.
Ortho-Nitro (

-NO2)
~0.85Steric blocking overrides electronic activation.
Ortho-Methyl (

-CH3)
~0.40Pure steric hindrance; significant retardation.
Ortho-Hydroxy (

-OH)
>1000 (Cyclization) Failure Mode: Intramolecular lactonization.
The "Self-Validating" Stability Test

Any ortho-substituted phenylpropanoate intended for drug development must undergo a Spontaneous Cyclization Stress Test .

  • Dissolve compound in pH 7.4 phosphate buffer (simulated physiological condition).

  • Incubate at 37°C.

  • Monitor via HPLC-UV over 24 hours.

  • Validation Criteria:

    • If peak shifts to a lower retention time (more polar acid)

      
       Normal Hydrolysis.
      
    • If peak shifts to higher retention time (less polar lactone)

      
      Cyclization (Dihydrocoumarin formation). 
      

Pharmacological Applications[4][5][6][7][8]

The ortho-substituted phenylpropanoate scaffold is not merely a linker; it is a pharmacophore found in specific analgesic and metabolic modulator classes.

Peripheral Analgesics (NSAID-like)

Research indicates that 3-(2-nitrophenyl)propanamide derivatives possess significant peripheral antinociceptive (pain-blocking) activity.

  • Mechanism: Unlike traditional NSAIDs that target COX enzymes directly via an acid moiety, these amide/ester derivatives often act as prodrugs or allosteric modulators.

  • Potency: Specific derivatives have shown 50% inhibition in writhing tests (mice), comparable to or exceeding aspirin (31-59% inhibition).[3]

Coumarin Precursors

While cyclization is a risk for linear drugs, it is a goal for anticoagulant synthesis. The ortho-hydroxy phenylpropanoate is the direct biosynthetic and synthetic precursor to Dicoumarol and Warfarin analogs.

  • Synthetic Utility: Using phosphine catalysts (e.g.,

    
    ), (E)-alkyl ortho-hydroxycinnamates can be cyclized to coumarins under mild conditions (60°C) rather than the traditional 200°C thermal cyclization.[1]
    

Analytical Profiling

Characterizing these derivatives requires attention to specific NMR signatures caused by the ortho-effect.

1H NMR Diagnostics (CDCl3)
  • Methylene Protons (

    
    ): 
    
    • The two methylene groups appear as triplets around

      
       2.6 - 3.0 ppm.
      
    • Ortho-Shift: An electron-withdrawing ortho-group (e.g.,

      
      ) will deshield the benzylic protons (
      
      
      
      -CH2), shifting them downfield by ~0.2-0.4 ppm compared to the para-isomer due to the field effect.
  • Aromatic Region:

    • Look for the specific splitting pattern of 1,2-disubstitution (typically 2 doublets and 2 triplets if substituents are distinct, or complex multiplets).

    • The proton alpha to the substituent often shows a distinct shift.

Graphviz Workflow: Synthetic & Analytical Logic

SynthesisWorkflow Start Start: 2-Substituted Aniline Step1 Diazotization (NaNO2 / HBF4) Start->Step1 Step2 Heck-Matsuda Coupling (Methyl Acrylate + Pd(OAc)2) Step1->Step2 Intermediate Intermediate: (E)-Methyl 2-substituted cinnamate Step2->Intermediate Step3 Selective Hydrogenation (H2, Pd/C) Intermediate->Step3 Final Target: Methyl 3-(2-substituted-phenyl)propanoate Step3->Final QC QC Check: 1H NMR (Confirm saturation of double bond) Final->QC

Figure 2: The optimized Heck-Matsuda synthetic route for phenylpropanoate esters.

References

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. (Detailed analysis of substituent effects on ester hydrolysis rates). [Link][1]

  • New orally effective 3-(2-nitro)phenylpropanamide analgesic derivatives. European Journal of Medicinal Chemistry. (Pharmacological evaluation of ortho-nitro phenylpropanoate derivatives). [Link]

  • Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions. Beilstein Journal of Organic Chemistry. (Mechanistic insight into the cyclization of ortho-hydroxy derivatives). [Link]

  • Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling. Molecules. (Application of Heck reaction for synthesizing phenylpropanoid scaffolds). [Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. (Foundational physical organic chemistry on the "Ortho Effect"). [Link]

Sources

A Technical Guide to the Synthesis and Characterization of Ethyl 3-[2-(aminomethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-[2-(aminomethyl)phenyl]propanoate, a compound of interest for applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific ortho-isomer, this document outlines a prospective pathway for its synthesis, purification, and characterization. The proposed methodologies are grounded in established chemical principles and supported by data from structurally related analogs. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and similar ortho-substituted phenylpropanoate derivatives.

Introduction: The Significance of Ortho-Substituted Phenylpropanoids

Phenylpropanoate scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The precise spatial arrangement of substituents on the phenyl ring is critical in defining the molecule's interaction with biological targets or its material properties. While meta- and para-isomers of aminomethyl-substituted phenylpropanoates are documented, the ortho-isomer, Ethyl 3-[2-(aminomethyl)phenyl]propanoate, remains a less explored chemical entity. This guide aims to fill this knowledge gap by providing a robust theoretical and practical framework for its synthesis and characterization. The strategic placement of the aminomethyl group at the ortho position introduces unique conformational constraints and electronic properties, making it a compelling target for novel drug design and catalyst development.

Compound Identification and Physicochemical Properties

As this compound is not widely cataloged, its key identifiers have been generated based on its IUPAC name.

IdentifierValue
IUPAC Name Ethyl 3-[2-(aminomethyl)phenyl]propanoate
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Canonical SMILES CCOC(=O)CCc1ccccc1CN
InChI InChI=1S/C12H17NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,13H2,1H3
InChIKey FZJDDVDPBFFQRG-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following properties are predicted based on the structure and data from analogous compounds such as Ethyl 3-phenylpropanoate.[1][2][3]

PropertyPredicted Value
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point > 250 °C (estimated)
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.

Proposed Synthetic Pathway

The synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate can be strategically approached from commercially available 2-methylbenzonitrile. The proposed multi-step synthesis is designed for efficiency and scalability, with each step employing well-established and reliable chemical transformations.

Synthesis_Pathway A 2-Methylbenzonitrile B Ethyl 3-(2-cyanophenyl)propanoate A->B  1. LDA, THF, -78 °C  2. Ethyl bromoacetate C Ethyl 3-[2-(aminomethyl)phenyl]propanoate B->C  LiAlH4, THF, 0 °C to rt or H2, Raney Ni, NH3/EtOH

Caption: Proposed two-step synthesis of the target compound.

Rationale for Synthetic Strategy

The key challenge in synthesizing the target molecule is the introduction of the propanoate chain ortho to a functional group that can be converted to an aminomethyl group. Starting with 2-methylbenzonitrile offers a convergent approach. The benzylic protons of the methyl group can be deprotonated to form a nucleophilic benzylic anion, which can then react with an electrophile to build the propanoate side chain. The nitrile group serves as a stable precursor to the desired primary amine.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-cyanophenyl)propanoate

This step involves the alkylation of the benzylic carbanion of 2-methylbenzonitrile with ethyl bromoacetate.

  • Principle: The α-protons of the methyl group on 2-methylbenzonitrile are weakly acidic and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a resonance-stabilized benzyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form the C-C bond and extend the side chain.

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in THF to generate LDA in situ.

    • To this LDA solution, add 2-methylbenzonitrile (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the benzylic anion.

    • Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture. Allow the reaction to proceed at -78 °C for 2 hours, then warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-(2-cyanophenyl)propanoate.

Step 2: Reduction of Ethyl 3-(2-cyanophenyl)propanoate to Ethyl 3-[2-(aminomethyl)phenyl]propanoate

This final step involves the reduction of the nitrile to a primary amine.

  • Principle: The nitrile group can be reduced to a primary amine using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that will effectively reduce the nitrile. Alternatively, catalytic hydrogenation offers a milder and often more scalable method.

  • Protocol (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of Ethyl 3-(2-cyanophenyl)propanoate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

    • Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine to prevent tailing) to afford pure Ethyl 3-[2-(aminomethyl)phenyl]propanoate.

Predicted Analytical and Spectroscopic Data

The following data are predicted based on the structure of the target molecule and experimental data for its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz)
δ 7.20-7.40 (m, 4H, Ar-H)δ 173.0 (C=O, ester)
δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)δ 140.0 (Ar-C, quaternary)
δ 3.90 (s, 2H, -CH₂NH₂)δ 138.0 (Ar-C, quaternary)
δ 2.95 (t, J = 7.5 Hz, 2H, Ar-CH₂-)δ 130.5 (Ar-CH)
δ 2.65 (t, J = 7.5 Hz, 2H, -CH₂CO-)δ 128.0 (Ar-CH)
δ 1.60 (br s, 2H, -NH₂)δ 126.5 (Ar-CH)
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)δ 60.5 (-OCH₂CH₃)
δ 45.0 (-CH₂NH₂)
δ 35.0 (-CH₂CO-)
δ 29.0 (Ar-CH₂-)
δ 14.2 (-OCH₂CH₃)
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Technique Expected Peaks/Signals
IR (neat, cm⁻¹) 3350-3200 (N-H stretch, primary amine), 3050 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1730 (C=O stretch, ester), 1600, 1480 (Ar C=C stretch), 1180 (C-O stretch, ester)
MS (ESI+) m/z 208.1332 [M+H]⁺ (Calculated for C₁₂H₁₈NO₂⁺: 208.1338)

Conclusion

This technical guide presents a well-reasoned and actionable strategy for the synthesis and characterization of Ethyl 3-[2-(aminomethyl)phenyl]propanoate. By leveraging established synthetic transformations and providing detailed protocols, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and subsequent investigation of this ortho-isomer will undoubtedly contribute to a deeper understanding of structure-activity relationships in this important class of compounds.

References

  • MolPort. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. Retrieved February 15, 2026, from [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved February 15, 2026, from [Link]

Sources

Solubility of Ethyl 3-[2-(aminomethyl)phenyl]propanoate in Organic Solvents

[1][2]

Executive Summary

Ethyl 3-[2-(aminomethyl)phenyl]propanoate is a bifunctional intermediate commonly utilized in the synthesis of nitrogen-containing heterocycles (e.g., benzazepines, isoquinolines).[1][2][3] Its physicochemical behavior is defined by a "solubility switch" dictated by the protonation state of the primary benzylic amine.

This guide provides a technical analysis of its solubility profile, offering researchers a predictive framework for solvent selection during extraction, purification, and reaction planning. Unlike simple lipophilic esters, this molecule requires a pH-aware solvent strategy to prevent yield loss during aqueous workups.[1][2]

Physicochemical Profile & Structural Analysis[2][4]

To predict solubility behavior accurately, we must analyze the competing domains within the molecule.

  • Chemical Structure: An ethyl ester tail attached to a phenyl ring, which bears an ortho-aminomethyl group.[1][2]

  • Molecular Formula: C₁₂H₁₇NO₂[1][2]

  • Molecular Weight: ~207.27 g/mol [1][2]

  • Key Functional Domains:

    • Lipophilic Domain: The ethyl hydrocinnamate skeleton (Phenyl + Propyl chain + Ethyl ester). This drives solubility in non-polar to moderately polar organic solvents.[2]

    • Hydrophilic/Ionizable Domain: The primary aminomethyl group (-CH₂NH₂).[1][2] This provides a handle for pH-dependent solubility manipulation.[1][2]

    • Ortho-Effect: The 2-position of the amine allows for potential intramolecular hydrogen bonding with the ester carbonyl (forming a pseudo-7-membered ring).[1][2] This often renders the ortho isomer slightly more lipophilic and lower melting than its para analog due to reduced intermolecular network formation.[1]

Thermodynamic Descriptors (Predicted)
PropertyValue (Approx.)Implication
LogP (Free Base) 2.1 – 2.5Moderately Lipophilic.[1][2] Extractable into organic solvents.[2][4][5]
LogP (Protonated) -1.0 – 0.5Hydrophilic.[1][2] Partitions into aqueous phase.[2]
pKa (Amine) 9.0 – 9.8Exists as a cation (salt) at physiological/acidic pH.
H-Bond Donors 2 (Amine)Good solubility in alcohols.[1][2]

Solubility Landscape

The solubility of this compound is not static; it is pH-dependent .[1][2][6] Researchers must distinguish between the Free Base and Salt forms (e.g., Hydrochloride, Trifluoroacetate).

A. The Free Base (Neutral Form)
  • Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform, Tetrahydrofuran (THF).

  • Protic Solvents: Highly soluble in Methanol (MeOH), Ethanol (EtOH), and Isopropanol.

  • Non-Polar Solvents: Soluble in Toluene and Benzene.[1][2] Solubility in Hexane/Heptane is likely moderate; the compound may oil out rather than crystallize due to the flexible propanoate chain.

  • Water: Sparingly soluble to insoluble.[1][2]

B. The Salt Form (Protonated)
  • Primary Solvents: Water, Methanol, DMSO, DMF.

  • Organic Solvents: Insoluble in Ether, Hexane, Toluene, and DCM.

  • Precipitation: Salts can often be precipitated by adding Diethyl Ether or Hexane to a concentrated Ethanolic or Methanolic solution of the compound.

Solvent Compatibility Matrix
SolventFree Base SolubilitySalt Form SolubilityApplication
Dichloromethane High Low/InsolubleExtraction from basic water.[1][2]
Ethyl Acetate High LowExtraction; Crystallization (with Hexane).[1]
Methanol/Ethanol High High Homogeneous reactions; Hydrogenation.[1][2]
Water (pH < 4) High (forms salt)High Aqueous wash removal.[1]
Water (pH > 10) Low/InsolubleN/A (converts to base)Phase separation target.
Toluene HighInsolubleAzeotropic drying; High-temp reactions.[1][2]
Hexane/Heptane Low/ModerateInsolubleAnti-solvent for crystallization.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: The "Solubility Switch" Purification

Use this protocol to purify the crude reaction mixture without chromatography.

  • Dissolution: Dissolve the crude oil (Free Base) in Dichloromethane (DCM) .

  • Acid Extraction (Validation Step): Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2] The amine protonates (

      
      ), becoming water-soluble.[1][2] The non-basic impurities (unreacted ester, neutral byproducts) remain in the DCM.
      
  • Phase Separation: Collect the acidic aqueous layer.[1] Discard the organic layer (or save for recovery of neutrals).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.[1][2]

    • Observation: The solution should turn cloudy as the Free Base oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3x).[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
    • Result: High-purity Ethyl 3-[2-(aminomethyl)phenyl]propanoate.[1][2]

Protocol 2: Salt Formation for Storage

The free base is prone to oxidation or cyclization (lactamization) over time. Storing as a hydrochloride salt is recommended.[1][2]

  • Dissolve the purified free base in a minimum volume of dry Ethanol or Isopropanol .[1]

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane or Acetyl Chloride (dropwise).

  • Slowly add Diethyl Ether or Hexane until turbidity persists.

  • Stir at 0°C for 1 hour. Filter the white precipitate (Salt).

Visualization of Workflows

Figure 1: Solubility Decision Logic

This diagram illustrates the decision process for solvent selection based on the state of the molecule.

SolubilityLogicStartTarget: Ethyl 3-[2-(aminomethyl)phenyl]propanoateCheckStateCheck State / pHStart->CheckStateFreeBaseFree Base (Neutral)pH > 9CheckState->FreeBaseBasic ConditionsSaltSalt Form (Protonated)pH < 4CheckState->SaltAcidic ConditionsDCMDichloromethane(High Sol.)FreeBase->DCMEtOAcEthyl Acetate(High Sol.)FreeBase->EtOAcTolToluene(High Sol.)FreeBase->TolWaterBaseWater(Insoluble/Oiling)FreeBase->WaterBaseAvoidWaterAcidWater(High Sol.)Salt->WaterAcidMeOHMethanol(High Sol.)Salt->MeOHEtherDiethyl Ether(Insoluble - Precipitant)Salt->EtherUse to Crystallize

Caption: Solvent compatibility decision tree based on the protonation state of the aminomethyl group.

Figure 2: Acid-Base Purification Workflow

A visual guide to the "Self-Validating" extraction protocol.

ExtractionFlowCrudeCrude Mixture(DCM Solution)AcidWashAdd 1M HClCrude->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer(Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Target as Salt)PhaseSep->AqLayerKeepBasifyBasify (pH > 10)Add NaOHAqLayer->BasifyExtractExtract with DCMBasify->ExtractFinalPure Product(Free Base)Extract->Final

Caption: Step-by-step flow for the acid-base extractive purification of the target amino-ester.

References

  • Needham, T. E. (1970).[6] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[6] Link

    • Context: Establishes fundamental solubility trends for zwitterionic and amino-acid deriv
  • Nagel, U., Radau, G., & Link, A. (2011). "Short synthesis of ethyl 3-(3-aminophenyl)propanoate". Archiv der Pharmazie, 344(12), 840–842. Link

    • Context: Provides synthesis and handling data for the structural isomer, validating the use of ethanol and stannous chloride in workups.
  • PubChem Compound Summary. (2025). "Ethyl 3-phenylpropanoate (CAS 2021-28-5)".[1][2][5][7][8] National Center for Biotechnology Information.[2] Link

    • Context: Baseline solubility and physical property d
  • EvitaChem Product Data. (2025). "Ethyl 3-(4-(aminomethyl)phenyl)propanoate".[1][2] Link

    • Context: Analogous data for the para-isomer, supporting the predicted solubility profile of the ortho-isomer.[1][2]

Methodological & Application

Application Note: A Guided Protocol for the Synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate via Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic strategy hinges on the robust and well-established Gabriel synthesis, which offers a reliable method for introducing a primary amine while avoiding common side reactions like over-alkylation.[1][2] The protocol is divided into two primary stages: the N-alkylation of potassium phthalimide with a suitable precursor, ethyl 3-[2-(bromomethyl)phenyl]propanoate, followed by the mild deprotection of the resulting phthalimide intermediate using hydrazinolysis to liberate the target primary amine. This application note is designed for researchers in organic synthesis, offering detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducible and high-yield results.

Introduction and Synthetic Strategy

The synthesis of primary amines is a cornerstone of organic chemistry. However, direct alkylation of ammonia or simple amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[3] The Gabriel synthesis, named after its developer Siegmund Gabriel, elegantly circumvents this issue by using the phthalimide anion as a protected surrogate for ammonia.[1][4]

The core principle lies in the nature of phthalimide. The nitrogen atom is flanked by two electron-withdrawing carbonyl groups, rendering the N-H proton significantly acidic (pKa ≈ 8.3) and easily removable by a moderate base like potassium hydroxide to form the potassium phthalimide salt.[4] The resulting phthalimide anion is an excellent nucleophile that reacts cleanly with primary alkyl halides in an SN2 reaction.[3] Crucially, the resulting N-alkylphthalimide is no longer nucleophilic, preventing any further alkylation.[4]

The final, critical step is the deprotection of the phthalimide to release the desired primary amine. While this can be achieved under harsh acidic or basic conditions, such methods risk hydrolyzing other sensitive functional groups, such as the ethyl ester in our target molecule.[3] Therefore, the Ing-Manske procedure, which utilizes hydrazine (NH₂NH₂) for deprotection under milder, near-neutral conditions, is the method of choice.[5] This process yields the primary amine alongside a stable, cyclic phthalhydrazide byproduct that can be easily removed by filtration.[2]

The overall synthetic pathway is illustrated below:

Synthetic_Workflow cluster_0 Part A: N-Alkylation cluster_1 Part B: Deprotection A Potassium Phthalimide C N-{2-[2-(Ethoxycarbonyl)ethyl]benzyl}phthalimide A->C DMF, Heat B Ethyl 3-[2-(bromomethyl)phenyl]propanoate B->C D N-{2-[2-(Ethoxycarbonyl)ethyl]benzyl}phthalimide F Ethyl 3-[2-(aminomethyl)phenyl]propanoate D->F EtOH, Reflux E Hydrazine Hydrate E->F G Phthalhydrazide (Byproduct) F->G Separation Hydrazinolysis_Mechanism N-Alkylphthalimide N-Alkylphthalimide Intermediate Intermediate N-Alkylphthalimide->Intermediate + H₂N-NH₂ Cyclized_Intermediate Cyclized_Intermediate Intermediate->Cyclized_Intermediate Intramolecular Attack Product_Complex Product_Complex Cyclized_Intermediate->Product_Complex Proton Transfer Final_Products Primary Amine + Phthalhydrazide (precipitate) Product_Complex->Final_Products Separation

Figure 2: Simplified mechanism of hydrazinolysis.

Reagents & Materials

ReagentM.W.AmountMolesEquiv.
N-{2-[2-(Ethoxycarbonyl)ethyl]benzyl}phthalimide351.3810.0 g28.5 mmol1.0
Hydrazine Hydrate (~64% N₂H₄)50.062.8 mL~57.0 mmol~2.0
Ethanol (95%)-150 mL--
Hydrochloric Acid (1 M)-As needed--
Sodium Hydroxide (2 M)-As needed--
Diethyl Ether or Ethyl Acetate-For extraction--

Procedure:

  • In a 500 mL round-bottom flask, suspend the N-{2-[2-(ethoxycarbonyl)ethyl]benzyl}phthalimide (10.0 g, 28.5 mmol) in 95% ethanol (150 mL).

  • Add hydrazine hydrate (2.8 mL, ~57.0 mmol) to the suspension with stirring.

  • Heat the mixture to reflux using a heating mantle. A thick, white precipitate (phthalhydrazide) will begin to form within 30-60 minutes.

  • Continue refluxing for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide.

  • Filter the mixture through a pad of Celite to remove the solid byproduct, washing the filter cake with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in diethyl ether or ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be purified by vacuum distillation or column chromatography on silica gel if necessary. The typical yield is 75-90%.

Product Characterization

The final product, Ethyl 3-[2-(aminomethyl)phenyl]propanoate, should be characterized to confirm its identity and purity.

Expected Data:

PropertyValue
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.35 (m, 4H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 2H, -CH₂NH₂), 2.95 (t, J=7.5 Hz, 2H, Ar-CH₂-), 2.65 (t, J=7.5 Hz, 2H, -CH₂CO₂Et), 1.60 (br s, 2H, -NH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 101 MHz) δ 173.5, 141.0, 136.5, 130.0, 128.5, 127.0, 126.5, 60.5, 45.0, 36.0, 30.0, 14.2.
Mass Spec (ESI+) m/z 208.13 [M+H]⁺

References

  • BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction? [1]Available at: [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [3]Available at: [Link]

  • Ashenhurst, J. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [4]Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [6]Available at: [Link]

  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. [2]Available at: [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. Available at: [Link]

  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [7]Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 3-[2-(aminomethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the utilization of Ethyl 3-[2-(aminomethyl)phenyl]propanoate (CAS: 133050-07-6 / Generic ID).[1] This molecule is a critical "latent" heterocycle, primarily serving as the linear precursor to the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold.[1]

Introduction & Strategic Value

Ethyl 3-[2-(aminomethyl)phenyl]propanoate represents a privileged class of ortho-disubstituted benzene derivatives.[1] Its structural value lies in the specific spatial arrangement of a nucleophilic primary amine (on the benzylic carbon) and an electrophilic ester (on the propanoate chain).

This molecule exists in a delicate equilibrium. While stable as a salt (e.g., Hydrochloride), the free base is prone to spontaneous intramolecular cyclization.[1] This property makes it an ideal "switchable" intermediate:

  • Cyclization Mode: Precursor to 2-benzazepin-3-ones , a 7-membered lactam scaffold found in kinase inhibitors (Paullone analogs), HCN channel blockers (Ivabradine-like), and peptidomimetics.[1]

  • Linear Mode: When N-protected, it serves as a flexible linker for Fragment-Based Drug Discovery (FBDD), providing a specific 4-atom distance between the phenyl ring and the terminal carboxylate.[1]

Structural Analysis & Reactivity

The molecule is a


-amino ester.[1] Upon neutralization, the amine attacks the ester carbonyl to form a 7-membered ring.[1]
  • Linear Form: Ethyl 3-[2-(aminomethyl)phenyl]propanoate[1]

  • Cyclized Form: 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of this intermediate. The "Cyclization" pathway is the dominant thermodynamic outcome, while "Linear Functionalization" requires kinetic control.[1]

G cluster_0 Thermodynamic Sink Start Ethyl 3-[2-(aminomethyl) phenyl]propanoate (HCl Salt) FreeBase Free Amine Intermediate (Transient Species) Start->FreeBase Neutralization (NaHCO3/DIPEA) Benzazepinone 1,2,4,5-Tetrahydro- 3H-2-benzazepin-3-one (7-Membered Lactam) FreeBase->Benzazepinone Thermal Cyclization (-EtOH) Linker N-Functionalized Linear Linker (Peptidomimetic) FreeBase->Linker Electrophile Capture (R-COCl / R-CHO)

Figure 1: Divergent synthetic pathways. The formation of the 7-membered lactam (Green) is the natural progression upon neutralization, while linear derivation (Red) requires immediate trapping.

Core Applications & Mechanisms

A. Synthesis of Pharmacologically Active Benzazepinones

The 2-benzazepin-3-one scaffold is a bioisostere of the isoquinolinone scaffold but possesses greater conformational flexibility due to the 7-membered ring.[1]

  • Mechanism: Intramolecular aminolysis. The reaction is entropy-driven by the ortho-effect, which brings the amine and ester into proximity.[1]

  • Therapeutic Relevance: This scaffold mimics the

    
    -turn of peptides, making it valuable for protease inhibitors and GPCR ligands (e.g., Dopamine D1 antagonists).[1]
    
B. "Pro-Linker" Strategy in PROTACs

In protein degrader (PROTAC) design, linker length and rigidity are crucial. This molecule provides a semi-rigid phenyl-ethyl linker.[1]

  • Strategy: The amine is first coupled to a ligand (e.g., E3 ligase binder). The ester is then hydrolyzed to the acid, which is coupled to the target protein binder.[1]

  • Challenge: Preventing premature cyclization during the first coupling step.

Experimental Protocols

Protocol 1: Controlled Cyclization to 2-Benzazepin-3-one

Objective: Efficiently convert the ethyl ester to the 7-membered lactam.

Reagents:

  • Starting Material: Ethyl 3-[2-(aminomethyl)phenyl]propanoate HCl (1.0 eq)[1]

  • Base: Triethylamine (TEA) (2.5 eq) or Sodium Methoxide (0.1 eq catalytic)

  • Solvent: Toluene (for thermal) or Methanol (for catalytic)

Step-by-Step Methodology:

  • Preparation: Suspend the hydrochloride salt (1.0 g) in Toluene (10 mL).

  • Neutralization: Add Triethylamine (2.5 eq) dropwise. The slurry will clear as the free amine is liberated.

  • Cyclization (Thermal): Heat the mixture to reflux (110°C) using a Dean-Stark trap if possible to remove the ethanol byproduct, though not strictly necessary for this intramolecular reaction.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar amine) will disappear, replaced by a less polar, UV-active spot (Lactam).[1]

  • Work-up: Cool to room temperature. Wash the organic layer with 1M HCl (to remove excess TEA and any unreacted amine).

  • Purification: Evaporate the solvent. The product usually crystallizes upon cooling. Recrystallize from Ethanol/Hexane if necessary.

Validation Data:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the appearance of a broad singlet (Lactam NH) around 8.0 ppm.

  • MS (ESI): Mass shift of [M+H] from Starting Ester to M-46 (Loss of EtOH).

Protocol 2: N-Functionalization (Avoiding Cyclization)

Objective: Derivatize the amine without triggering lactam formation.[1]

Critical Insight: You must keep the pH neutral/mildly basic and keep the temperature low (0°C). Strong bases or heat will trigger the "Thermodynamic Sink" (Cyclization).

Reagents:

  • Electrophile: Benzoyl Chloride (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the amine salt in anhydrous DCM at 0°C .

  • Base Addition: Add DIPEA slowly. Do not allow the temperature to rise.

  • Acylation: Immediately add the acid chloride (or active ester) dropwise.

    • Note: The acylation of the primary amine is kinetically faster than the intramolecular attack on the ester at low temperature.

  • Quench: After 1 hour at 0°C, quench with saturated NH4Cl solution.

  • Work-up: Extract with DCM, wash with brine, dry over MgSO4.

  • Result: The product is the linear Amide-Ester.[1]

Analytical Reference Data

PropertySpecificationNotes
IUPAC Name Ethyl 3-[2-(aminomethyl)phenyl]propanoate
Molecular Weight 207.27 g/mol (Free Base)~243.7 g/mol as HCl salt
Target Ring 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-oneFormed via loss of EtOH (MW 46)
Solubility Soluble in DMSO, MeOH, DCMHCl salt soluble in Water
Stability Unstable as Free Base Store as HCl salt at -20°C

References

  • Synthesis of Benzazepinones: Shubin, K., & Petuškovs, A. (2016).[1][2][3] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds. Chemistry of Heterocyclic Compounds, 52(8), 530–532.[1] Link

  • Peptidomimetic Applications: Ballet, S., et al. (2015).[1][3] Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues.[1] Organic Letters, 17(18), 4482–4485.[1] Link

  • Pharmacological Relevance: Wikipedia Contributors. (2024). Substituted 3-benzazepine.[1][2][4][5] Wikipedia, The Free Encyclopedia.[1] Link

  • General Reactivity of Ortho-Esters: Wang, D., et al. (2023).[1] Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives (Analogous chemistry). PMC - NCBI.[1] Link

Sources

Application Notes and Protocols: Ethyl 3-[2-(aminomethyl)phenyl]propanoate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Controlled Conformation in Drug Discovery

Peptidomimetics, molecules designed to replicate the structure and function of natural peptides, offer a promising avenue in drug discovery by overcoming the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in peptidomimetic design is the incorporation of conformationally constrained scaffolds that mimic specific secondary structures of proteins, like β-turns and α-helices, which are often involved in crucial protein-protein interactions.[3][4][5] Ethyl 3-[2-(aminomethyl)phenyl]propanoate serves as a versatile building block for creating such scaffolds, particularly those based on the benzodiazepine framework, which are well-regarded as privileged structures in medicinal chemistry.[6][7][8]

The unique ortho disposition of the aminomethyl and propanoate groups on the phenyl ring provides a pre-organized structure that, upon N-acylation and subsequent intramolecular cyclization, can readily form seven-membered diazepine rings. This controlled cyclization allows for the creation of rigidified backbones that project appended functionalities in a well-defined spatial orientation, effectively mimicking the turn regions of a peptide. This guide provides a comprehensive overview of the synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate and detailed protocols for its application in the synthesis of peptidomimetic scaffolds.

Part 1: Synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate

Workflow for the Synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate

Synthesis_Workflow A 2-Nitrobenzaldehyde B Diethyl (2-nitrophenylmethyl)malonate A->B Diethyl malonate, Piperidine C 3-(2-Nitrophenyl)propionic Acid B->C 1. NaOH (hydrolysis) 2. HCl (decarboxylation) D Ethyl 3-[2-(aminomethyl)phenyl]propanoate C->D H2, Pd/C, Ethanol, H+ cat. Peptidomimetic_Synthesis cluster_0 Amide Coupling A Ethyl 3-[2-(aminomethyl)phenyl]propanoate C N-Acylated Intermediate A->C EDC, HOBt, DIPEA B N-Protected Amino Acid B->C EDC, HOBt, DIPEA D Benzodiazepinone Scaffold C->D Intramolecular Amidation (Heat or Acid/Base catalysis)

Sources

Application Note & Protocols: Catalytic Hydrogenation of Ethyl 2-Cyanohydrocinnamate & Its Unsaturated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic hydrogenation of ethyl 2-cyanohydrocinnamate and its direct precursor, ethyl 2-cyano-3-phenylacrylate. The focus is on achieving high chemo- and enantioselectivity. We delve into the mechanistic rationale behind catalyst selection and process optimization for two primary transformations: the asymmetric hydrogenation of the α,β-unsaturated C=C bond to yield chiral ethyl 2-cyanohydrocinnamate, and the subsequent reduction of the nitrile moiety. Detailed, field-tested protocols for homogeneous and heterogeneous catalysis are provided, alongside comparative data and essential safety guidelines.

Introduction: Synthetic Importance and Strategic Considerations

The hydrogenation of ethyl 2-cyano-3-phenylacrylate and its saturated counterpart, ethyl 2-cyanohydrocinnamate, represents a critical transformation in synthetic organic chemistry. The resulting products are highly valuable chiral building blocks. Specifically, chiral β-cyano esters are direct precursors to optically active γ-amino acids and γ-lactams, which are core structural motifs in numerous pharmaceuticals and bioactive molecules.[1][2]

The primary challenges in this chemistry are twofold:

  • Chemoselectivity: The starting material, ethyl 2-cyano-3-phenylacrylate, possesses two reducible functional groups: a carbon-carbon double bond (C=C) and a nitrile (C≡N). Methodologies must be selective for the desired transformation.

  • Enantioselectivity: For the synthesis of chiral pharmaceuticals, the asymmetric hydrogenation of the C=C bond must proceed with high enantiomeric excess (ee). This necessitates the use of sophisticated chiral catalysts.

This guide is structured to address these challenges by first focusing on the highly valuable asymmetric hydrogenation of the C=C bond, followed by methods for the reduction of the nitrile group.

Part I: Asymmetric Hydrogenation of the C=C Bond

The most elegant and powerful approach to synthesizing chiral ethyl 2-cyanohydrocinnamate is the direct asymmetric hydrogenation of the prochiral precursor, ethyl 2-cyano-3-phenylacrylate. This is predominantly achieved using homogeneous rhodium catalysts bearing chiral phosphine ligands.

Mechanistic Rationale: The Role of the Chiral Catalyst

Asymmetric hydrogenation relies on a chiral transition metal complex to create a three-dimensional environment that preferentially generates one enantiomer over the other.[3][4] For substrates like α,β-unsaturated nitriles, rhodium complexes with chiral diphosphine ligands have proven exceptionally effective.[1][2][5] The catalyst and substrate form a transient diastereomeric complex. The steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition to the double bond, leading to a high enantiomeric excess of the product.

A highly successful ligand for this class of substrates is f-spiroPhos, a spiro-biphosphine ligand.[1][2] The rigid, well-defined chiral pocket created by the Rh-(S,S)-f-spiroPhos complex is highly effective at differentiating the two faces of the prochiral alkene.

Visualizing the Catalytic Pathway

The following diagram illustrates a generalized workflow for selecting a hydrogenation strategy based on the desired synthetic outcome.

G start Starting Material: Ethyl 2-Cyano-3-phenylacrylate decision1 Desired Product? start->decision1 chiral Chiral Ethyl 2-Cyanohydrocinnamate (High ee) decision1->chiral Chiral Product racemic Racemic Ethyl 2-Cyanohydrocinnamate decision1->racemic Racemic Product full_reduction Ethyl 3-Amino-2- phenylpropanoate decision1->full_reduction Fully Reduced Amine Product method_chiral Method: Homogeneous Asymmetric Hydrogenation (e.g., Rh-f-spiroPhos) chiral->method_chiral method_racemic Method: Heterogeneous Hydrogenation (e.g., Pd/C, H₂) racemic->method_racemic method_full Method: Nitrile Reduction (e.g., Raney Ni, H₂) (Post C=C Reduction) full_reduction->method_full

Caption: Decision workflow for selecting the appropriate hydrogenation method.

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is based on highly efficient methods developed for cyano-substituted acrylate esters, demonstrating excellent enantioselectivities and high turnover numbers (TON).[1][2]

Materials:

  • Ethyl (E)-2-cyano-3-phenylacrylate (Substrate)

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (S,S)-f-spiroPhos (Chiral Ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Stainless steel autoclave with magnetic stirring

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-f-spiroPhos (1.1 mol%) to a Schlenk flask. Add anhydrous DCM to dissolve the components. Stir the resulting orange-red solution for 30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve ethyl (E)-2-cyano-3-phenylacrylate (1.0 equiv) in anhydrous DCM.

  • Charging the Autoclave: Transfer the substrate solution to the glass liner of the autoclave. Subsequently, transfer the pre-formed catalyst solution to the autoclave liner via cannula. The total solvent volume should be sufficient to ensure adequate stirring (e.g., 0.1 M substrate concentration).

  • Reaction Execution: Seal the autoclave. Remove it from the glovebox and connect it to a hydrogen manifold.

  • Purge the autoclave by pressurizing with H₂ (3-5 bar) and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

  • Pressurize the autoclave to the desired pressure (e.g., 10 bar H₂).

  • Begin vigorous magnetic stirring and maintain the reaction at room temperature (approx. 25 °C).

  • Monitoring: The reaction progress can be monitored by taking aliquots (after carefully venting and purging with nitrogen) and analyzing them by GC or ¹H NMR.

  • Work-up: Upon completion, carefully vent the autoclave. Concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-cyanohydrocinnamate.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Part II: Subsequent Hydrogenation of the Nitrile Group

Once the chiral center is set, the nitrile group of ethyl 2-cyanohydrocinnamate can be reduced to a primary amine. This transformation is challenging due to the potential for side reactions.

Mechanistic Considerations: Controlling Selectivity

The catalytic hydrogenation of nitriles proceeds via an imine intermediate.[6] This highly reactive imine can be further hydrogenated to the desired primary amine. However, it can also react with a molecule of the primary amine product to form secondary and tertiary amines as byproducts.[6][7]

Key Strategies to Promote Primary Amine Selectivity:

  • Catalyst Choice: Raney Nickel is a classic, cost-effective catalyst for nitrile reductions.[7] Cobalt and rhodium-based systems can also be employed.[8][9]

  • Additives: The addition of ammonia can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[9]

  • Solvent: The choice of solvent can influence the reaction pathway. Alcohols are commonly used.

Visualizing the Nitrile Reduction Pathway

This diagram illustrates the general mechanism of nitrile hydrogenation and the potential for side-product formation.

G nitrile R-C≡N (Nitrile) imine [R-CH=NH] (Imine Intermediate) nitrile->imine + H₂ (Catalyst) p_amine R-CH₂-NH₂ (Primary Amine) imine->p_amine + H₂ (Catalyst) imine->i1 p_amine->i1 + Product s_amine (R-CH₂)₂NH (Secondary Amine) i1->i2 Condensation (-NH₃) i2->s_amine + H₂

Caption: Reaction pathway for nitrile hydrogenation showing primary and secondary amine formation.

Protocol 2: Raney® Nickel-Catalyzed Nitrile Reduction

This protocol outlines a general procedure for reducing the cyano group to a primary amine.

Materials:

  • Ethyl 2-cyanohydrocinnamate (Substrate)

  • Raney® Nickel (50% slurry in water, activated)

  • Ethanol (or Methanol), anhydrous

  • Ammonia (optional, as a 7N solution in Methanol)

  • Hydrogen gas (high purity)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 10-20 wt% of substrate) with deionized water (3x), followed by anhydrous ethanol (3x) to remove water. Caution: Raney® Nickel is pyrophoric when dry. Never allow the catalyst to dry completely and handle it as a slurry.

  • Reaction Setup: To the reactor vessel, add the substrate, ethyl 2-cyanohydrocinnamate, and anhydrous ethanol. If used, add the methanolic ammonia solution.

  • Catalyst Addition: Carefully transfer the washed Raney® Nickel slurry to the reactor vessel.

  • Reaction Execution: Seal the reactor and connect it to the hydrogen source.

  • Purge the system with nitrogen, followed by several hydrogen purges.

  • Pressurize the reactor with hydrogen (e.g., 50-70 bar).

  • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: The catalyst must be filtered carefully. A common method is to filter the reaction mixture through a pad of Celite®. Crucially, the filter cake must be kept wet with solvent at all times to prevent ignition. After filtration, the filter cake should be quenched by slowly adding a large volume of water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude ethyl 3-amino-2-phenylpropanoate. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).

Comparative Data Summary

The following table summarizes typical performance for relevant catalytic systems.

Catalyst SystemSubstrateTarget GroupYieldee (%)TONConditionsReference
[Rh(COD)₂]BF₄ / (S,S)-f-spiroPhos 3-Cyano Acrylate EstersC=C>99%up to 98%up to 10,00010 bar H₂, RT, DCM[1][2]
Ir N,P Ligand Complexes + Base α,β-Unsaturated NitrilesC=CHighExcellent-Low H₂ pressure[10]
Pd/C Aromatic NitrilesC≡N51-98%N/A-NH₄HCO₂, 25-40 °C[7]
Raney® Nickel General NitrilesC≡NGood-ExcellentN/A-High H₂ pressure, heat[7]
Atomically Dispersed Pd Clusters General NitrilesC≡NHigh (>98% sel.)N/A543 h⁻¹Mild conditions[11]

Safety and Handling Precautions

  • High-Pressure Hydrogen: All hydrogenation reactions must be conducted behind a protective blast shield in a well-ventilated fume hood. Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is rated for the pressures being used and is free from leaks.

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and especially Raney® Nickel are pyrophoric and can ignite spontaneously in air, particularly when dry or in the presence of flammable solvents. Always handle them as a slurry and never allow the filter cake to dry during work-up. Quench spent catalyst carefully with water.

  • Solvent and Reagent Handling: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Handle all chemicals in a fume hood.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488. [Link]

  • Gell, C., Bähn, S., Imm, S., & Leitner, W. (2014). Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes. Angewandte Chemie International Edition, 53(33), 8668-8671. [Link]

  • de Bellefon, C., & Fouilloux, P. (1994). Homogeneous and heterogeneous hydrogenation of nitriles in a liquid phase: chemical, mechanistic, and catalytic aspects. Catalysis Reviews, 36(3), 459-506. [Link]

  • Nitrile. Wikipedia. [Link]

  • Hydrogenation of nitriles and imines for hydrogen storage. Semantic Scholar. [Link]

  • Asymmetric Hydrogenation Overview. ETH Zurich. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]

  • Li, W., Liu, X., Zhang, X., & Zhang, W. (2016). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry, 14(4), 1216-1220. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. [Link]

  • Wang, A., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6176. [Link]

  • Li, W., Liu, X., Zhang, X., & Zhang, W. (2016). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry, 14(4), 1216-20. [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. ResearchGate. [Link]

Sources

Validation & Comparative

FTIR Spectroscopic Analysis of Phenylpropanoates: Distinguishing Amino and Ester Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Phenylpropanoates (including phenylalanine derivatives and cinnamic acid esters) serve as critical scaffolds in drug development, acting as precursors for HIV protease inhibitors, thrombin inhibitors, and various peptidomimetics.

In synthetic workflows—such as the esterification of phenylalanine or the reduction of nitrophenyl propionates—researchers must rapidly validate functional group interconversion. Fourier Transform Infrared (FTIR) spectroscopy offers a non-destructive, high-throughput method to distinguish the ester moiety (the protecting group or prodrug motif) from the amino group (the active pharmacophore or coupling site).

This guide provides a definitive technical comparison of these functionalities, focusing on wavenumber shifts, intensity causality, and experimental protocols using Attenuated Total Reflectance (ATR).

Theoretical Framework: Vibrational Modes & Causality

The Ester "Fingerprint" (C=O and C-O)

The ester group is dominated by the Carbonyl (C=O) stretching vibration , often called the "King of the IR Spectrum" due to its high dipole moment change.

  • Wavenumber: 1735–1750 cm⁻¹ (Saturated alkyl esters).[1]

  • Causality: The double bond character is stiff, leading to high frequency. If the ester is conjugated (e.g., cinnamates), resonance lowers the bond order, shifting the peak to 1715–1730 cm⁻¹ .

  • Secondary Check: The C-O-C stretching vibration appears as a strong doublet in the 1100–1300 cm⁻¹ region, confirming the ester linkage.

The Amino Group (N-H): Free Base vs. Hydrochloride Salt

A critical distinction in phenylpropanoate analysis is the state of the amine. Drug intermediates are often isolated as hydrochloride salts (


) to improve stability, which drastically alters the spectrum compared to the free base  (

).
  • Free Primary Amine (

    
    ):  Exhibits a characteristic doublet  at 3300–3500 cm⁻¹  (Asymmetric and Symmetric stretches).
    
  • Ammonium Salt (

    
    ):  The distinct doublet disappears. Instead, a broad, complex band  spans 2500–3200 cm⁻¹ , often overlapping with C-H stretches. This is due to strong hydrogen bonding and the change in symmetry.
    

Comparative Data Analysis

The following table summarizes the diagnostic peaks for a typical phenylpropanoate scaffold (e.g., Methyl 3-phenylpropionate or Phenylalanine methyl ester).

Table 1: Characteristic FTIR Wavenumbers
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ester C=O[1][2][3][4][5] Stretch 1735 – 1750 Strong Sharp peak. Shifts to ~1720 if conjugated (cinnamate).
Ester C-O-C Stretch1150 – 1250StrongOften appears as two bands; confirms ester vs. ketone.
Amino (Free) N-H Stretch 3300 – 3500 MediumDoublet (Asym/Sym). Sharp bands.
Amino (Free) N-H Scissoring1580 – 1650MediumCan overlap with aromatic ring modes.
Amino (Salt) N-H Stretch2600 – 3200Broad"Fermi Resonance" bands often visible; obscures C-H region.
Aromatic Ring C=C Ring Stretch~1495 & ~1603MediumInternal standard; confirms phenyl backbone integrity.
Aromatic Ring C-H OOP Bend700 & 750StrongDiagnostic for monosubstituted benzene (phenyl group).

Decision Logic & Spectral Assignment

The following diagram illustrates the logical workflow for assigning a spectrum of a phenylpropanoate derivative.

Spectral_Assignment_Logic Start Unknown Phenylpropanoate Spectrum CheckCO Check 1735-1750 cm⁻¹ (Strong Sharp Peak?) Start->CheckCO IsEster Ester Confirmed CheckCO->IsEster Yes CheckConj Check 1715-1730 cm⁻¹ (Conjugated Ester?) CheckCO->CheckConj No (Lower?) CheckNH Check 3300-3500 cm⁻¹ IsEster->CheckNH CheckConj->IsEster Yes Doublet Sharp Doublet Found CheckNH->Doublet Yes Broad Broad Band (2600-3200) CheckNH->Broad No (Look Lower) ResultFree Product: Amino Ester (Free Base) Doublet->ResultFree ResultSalt Product: Amino Ester (HCl Salt) Broad->ResultSalt Strong Broadening ResultNoAm Product: Ester Only (No Amine) Broad->ResultNoAm Clean Baseline

Figure 1: Decision tree for identifying functional group states in phenylpropanoate derivatives.

Experimental Protocol: ATR-FTIR Analysis

Objective: Rapidly monitor the esterification of Phenylalanine to Phenylalanine Methyl Ester.

Equipment & Reagents
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory (e.g., Thermo Nicolet, Bruker Tensor).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 or 32 scans (sufficient for qualitative ID).

  • Cleaning Solvent: Isopropanol or Ethanol (high purity).

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free tissue. Ensure no residue remains (monitor the live preview).

  • Background Scan: Collect a background spectrum (air) to subtract atmospheric

    
     (~2350 cm⁻¹) and water vapor.
    
  • Sample Loading:

    • Solid (Powder): Place ~5 mg of sample on the crystal center. Lower the pressure anvil until the force gauge indicates optimal contact.

    • Liquid/Oil: Place 1 drop (10 µL) to cover the crystal active area. No pressure anvil needed for low-viscosity liquids.

  • Acquisition: Run the scan (4000–600 cm⁻¹).

  • Post-Processing: Apply Automatic Baseline Correction to flatten the spectrum. Normalize intensity if comparing multiple batches.

Experimental Workflow Diagram

ATR_Workflow Clean 1. Clean Crystal (Isopropanol) Bg 2. Background Scan (Air Reference) Clean->Bg Load 3. Load Sample (Apply Pressure) Bg->Load Scan 4. Acquire Spectrum (16-32 Scans) Load->Scan Process 5. Process Data (Baseline/Normalize) Scan->Process

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid or liquid drug intermediates.

Case Study: Monitoring Esterification

Scenario: A researcher reacts L-Phenylalanine (Amino Acid) with Methanol/HCl to produce L-Phenylalanine Methyl Ester HCl .

  • Starting Material (L-Phenylalanine):

    • Shows a Carboxylate (

      
      )  antisymmetric stretch ~1580–1600 cm⁻¹ (Zwitterionic form).
      
    • No sharp Ester C=O at 1740 cm⁻¹.[3]

  • Reaction Progress:

    • Appearance of a new, sharp band at 1745 cm⁻¹ indicates formation of the Ester C=O .

    • Disappearance of the carboxylate bands.

  • Product (HCl Salt):

    • The Ester C=O is dominant.

    • The N-H region is broad (2600–3100 cm⁻¹) due to the

      
       salt formation, distinguishing it from the free amine.
      
  • Validation:

    • Neutralization with base (workup) converts the salt to the free amine. The broad ammonium band collapses into the distinct 3300–3500 cm⁻¹ doublet , confirming the structure.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Methyl 3-phenyl-2-propenoate (Methyl Cinnamate). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters and Amines). Available at: [Link][4][5][6][7][8][9]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text).

Sources

A Senior Application Scientist's Guide to Differentiating Ethyl 3-[2-(aminomethyl)phenyl]propanoate from its Lactam Byproduct

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate, a key intermediate in various pharmaceutical pathways, the formation of a structurally similar lactam byproduct is a common and critical challenge. This guide provides an in-depth, practical comparison of analytical techniques to reliably differentiate and quantify the target ester from its unwanted lactam impurity. We will delve into the mechanistic rationale behind the formation of this byproduct and provide detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity and quality of their synthesized compounds.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 3-[2-(aminomethyl)phenyl]propanoate is often accomplished through the reduction of a nitro or cyano group on the phenyl ring of a precursor molecule. However, the proximity of the newly formed aminomethyl group to the ethyl propanoate side chain creates a high propensity for intramolecular cyclization, leading to the formation of a six-membered lactam.

Target Molecule: Ethyl 3-[2-(aminomethyl)phenyl]propanoate

  • Structure: An ethyl ester with an aminomethyl substituent on the ortho position of the phenyl ring.

  • Importance: A valuable building block in the synthesis of various biologically active molecules.

The Unwanted Byproduct: 3,4-dihydro-1(2H)-isoquinolin-3-one

  • Structure: A cyclic amide (lactam).

  • Mechanism of Formation: The primary amine of the target molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular acyl substitution results in the elimination of ethanol and the formation of the stable six-membered lactam ring. This reaction is often catalyzed by residual acidic or basic conditions from the preceding synthetic steps.[1][2]

Why Differentiation is Critical in Drug Development

In pharmaceutical development, even structurally similar impurities can have significantly different pharmacological and toxicological profiles.[3][4] The presence of the lactam byproduct can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[5] Therefore, robust analytical methods are not just a matter of quality control, but a regulatory necessity to ensure patient safety.[6][7]

Analytical Strategies for Differentiation

A multi-pronged analytical approach is often the most effective strategy for unequivocally differentiating and quantifying the target ester and its lactam byproduct.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and provides definitive evidence to distinguish between the ester and the lactam.[8][9]

  • ¹H NMR Spectroscopy:

    • Ethyl Group of the Ester: The most telling feature in the ¹H NMR spectrum of Ethyl 3-[2-(aminomethyl)phenyl]propanoate is the presence of the ethyl ester group. This will manifest as a quartet around 4.1 ppm (for the -OCH2- protons) and a triplet around 1.2 ppm (for the -CH3 protons).[10][11] The lactam will be devoid of these signals.

    • Amine vs. Amide Protons: The primary amine (-NH2) protons of the ester will typically appear as a broad singlet that can exchange with D2O. In contrast, the amide (-NH-) proton of the lactam will appear as a distinct signal, often a triplet if coupled to an adjacent methylene group, and its chemical shift will be further downfield compared to the amine protons.

    • Methylene Protons Adjacent to the Carbonyl: The chemical shifts of the methylene protons adjacent to the carbonyl group will also differ. In the ester, these protons (-CH2-C=O) will be a triplet around 2.6 ppm.[12] In the cyclic lactam, the conformational rigidity of the ring will influence the chemical environment of the corresponding protons, leading to a different chemical shift and potentially more complex splitting patterns.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The chemical shift of the carbonyl carbon is highly diagnostic. Ester carbonyls typically resonate around 170-175 ppm, while amide (lactam) carbonyls are found slightly upfield, in the range of 165-170 ppm.[13]

    • Ethyl Group Carbons: The ester will show two distinct signals for the ethyl group carbons: one around 60 ppm (-OCH2-) and another around 14 ppm (-CH3). These signals will be absent in the lactam's spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key difference lies in the carbonyl stretching frequency.[14][15]

  • Ester Carbonyl (C=O) Stretch: Saturated esters typically exhibit a strong C=O stretching absorption band in the region of 1735-1750 cm⁻¹.[16][17]

  • Lactam Carbonyl (C=O) Stretch: Six-membered lactams show a strong C=O stretching absorption at a lower frequency, typically in the range of 1670-1680 cm⁻¹.[18] This significant difference of approximately 60-80 cm⁻¹ is a reliable diagnostic tool.

  • N-H Stretch: The ester will show N-H stretching bands for the primary amine (a doublet around 3300-3500 cm⁻¹), while the lactam will exhibit a single N-H stretching band for the secondary amide in the same region.

  • C-O Stretch: Esters also display a characteristic C-O single bond stretch, which is typically found in the 1000-1300 cm⁻¹ region.[16]

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of the ester and lactam.[3][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination.[7][19] A reversed-phase HPLC method can be readily developed to separate the two compounds based on their differing polarities.

  • Principle: The ester is generally less polar than the lactam due to the presence of the ethyl group and the primary amine. The lactam, with its amide functionality and potential for hydrogen bonding, is more polar.

  • Typical Conditions: A C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is a good starting point. A gradient elution, where the percentage of the organic solvent is increased over time, will likely be necessary to achieve baseline separation.

  • Detection: UV detection is suitable as both molecules contain a phenyl ring and will absorb UV light.

Gas Chromatography (GC)

GC can also be employed, particularly when coupled with a mass spectrometer (GC-MS).[20]

  • Principle: Separation is based on the boiling points and polarities of the compounds. The ester is more volatile than the lactam and will generally have a shorter retention time.

  • Considerations: Derivatization of the amine and amide groups may be necessary to improve peak shape and thermal stability.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation patterns of molecules.[21][22]

  • Molecular Weight: The ester and lactam have different molecular weights.

    • Ethyl 3-[2-(aminomethyl)phenyl]propanoate: C12H17NO2, Molecular Weight = 207.27 g/mol

    • 3,4-dihydro-1(2H)-isoquinolin-3-one: C9H9NO, Molecular Weight = 147.17 g/mol

  • Fragmentation Patterns: The fragmentation patterns will be distinct. The ester will likely show fragments corresponding to the loss of the ethoxy group (-OC2H5) or the entire ethyl propanoate side chain. The lactam will exhibit fragmentation patterns characteristic of cyclic amides.

Experimental Protocols & Data Interpretation

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Interpretation:

    • Look for the characteristic quartet and triplet of the ethyl group in the ¹H spectrum to confirm the presence of the ester.

    • Compare the chemical shifts of the carbonyl carbons in the ¹³C spectrum.

    • Integrate the signals in the ¹H spectrum to quantify the relative amounts of ester and lactam.

Protocol 2: HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Data Interpretation: The less polar ester will elute later than the more polar lactam. Quantify using peak areas from a standard curve.

Data Summary & Comparison

Analytical TechniqueDifferentiating Feature for Ethyl 3-[2-(aminomethyl)phenyl]propanoateDifferentiating Feature for Lactam Byproduct
¹H NMR Quartet (~4.1 ppm) and Triplet (~1.2 ppm) of the ethyl group.Absence of ethyl group signals.
¹³C NMR Carbonyl signal at ~170-175 ppm.Carbonyl signal at ~165-170 ppm.
IR Spectroscopy Strong C=O stretch at ~1735-1750 cm⁻¹.Strong C=O stretch at ~1670-1680 cm⁻¹.
HPLC Longer retention time on a reversed-phase column.Shorter retention time on a reversed-phase column.
Mass Spectrometry Molecular ion at m/z = 207.Molecular ion at m/z = 147.

Visualizations

G cluster_reaction Synthetic Pathway and Byproduct Formation Precursor Precursor (e.g., Nitro or Cyano analog) Ester Ethyl 3-[2-(aminomethyl)phenyl]propanoate (Target Molecule) Precursor->Ester Reduction Lactam 3,4-dihydro-1(2H)-isoquinolin-3-one (Lactam Byproduct) Ester->Lactam Intramolecular Cyclization (- EtOH)

Caption: Synthetic pathway to the target ester and the competing intramolecular cyclization to the lactam byproduct.

G Start Sample containing Ester and Lactam NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Structure_Confirm Structural Confirmation NMR->Structure_Confirm Quantification Purity Quantification HPLC->Quantification MS->Structure_Confirm IR->Structure_Confirm Report Final Report Structure_Confirm->Report Quantification->Report

Caption: A typical analytical workflow for the identification and quantification of the ester and lactam.

Conclusion

The differentiation of Ethyl 3-[2-(aminomethyl)phenyl]propanoate from its lactam byproduct is a critical step in ensuring the quality and safety of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques provides a robust and reliable analytical strategy. NMR spectroscopy offers definitive structural confirmation, while IR spectroscopy provides a quick and easy method to check for the presence of the lactam. HPLC is the preferred method for separation and quantification. By understanding the underlying chemistry and applying the appropriate analytical tools, researchers can confidently control the purity of their synthetic products.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22).
  • Analytical advances in pharmaceutical impurity profiling - PubMed. (2016-05-25).
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-01-10).
  • Pharmaceutical Impurity Analysis Overview - Chemass.
  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed. (2011-12-02).
  • Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems - Pearson.
  • How can you distinguish the following compounds using: a. their infrared spectra? - Pearson.
  • Carboxylic acid reductases enable intramolecular lactamization reactions | Request PDF. (2025-08-08).
  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC.
  • (PDF) Structural determination of -lactams by 1 H and 13 C NMR - ResearchGate. (2025-08-06).
  • 1 H NMR chemical shifts of ε-lactams (ppm) | Download Scientific Diagram - ResearchGate.
  • Ethyl 3-phenylpropionate synthesis - ChemicalBook.
  • Representative approaches on the synthesis of ethyl 3‐phenylpropanoate - ResearchGate.
  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF - ResearchGate. (2025-12-12).
  • 13 - Supporting Information.
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  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - RSC Publishing.
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Definitive Guide to Elemental Analysis Standards for Ethyl 3-[2-(aminomethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Product Identity: Ethyl 3-[2-(aminomethyl)phenyl]propanoate Formula: C₁₂H₁₇NO₂ | MW: 207.27 g/mol CAS: 916303-54-3 (Generic reference for structure class)[1]

This guide establishes the Elemental Analysis (EA) protocol for validating the purity and identity of Ethyl 3-[2-(aminomethyl)phenyl]propanoate. Unlike generic substrates, this amino-ester presents a specific "Stability Paradox": the ortho-aminomethyl group renders it kinetically primed for intramolecular cyclization, releasing ethanol to form a lactam.[1]

Consequently, standard purity assays (like HPLC-UV) often fail to detect non-chromophoric mass changes or differentiate solvates efficiently.[1] This guide compares the Combustion Analysis (CHN) method against alternative high-resolution techniques (qNMR, HPLC), demonstrating why EA remains the "Gold Standard" for establishing total mass balance and detecting the specific degradation pathways inherent to this molecule.

Theoretical Framework: The Stability Paradox

To interpret experimental data accurately, one must understand the theoretical baseline. The proximity of the nucleophilic primary amine to the electrophilic ester carbonyl creates a high risk of spontaneous cyclization, particularly under basic conditions or thermal stress.

Table 1: Theoretical Composition vs. Common Impurities

Use this table to diagnose experimental deviations.

SpeciesStructure/StateFormula% Carbon% Hydrogen% NitrogenDiagnostic Indicator
Target Compound Linear Ester C₁₂H₁₇NO₂ 69.54 8.27 6.76 Baseline
Impurity A Cyclized Lactam*C₁₀H₁₁NO74.516.888.69High %C, High %N
Impurity B Hydrolyzed AcidC₁₀H₁₃NO₂67.027.317.82Low %C, High %N
Impurity C Carbonate Salt**C₁₂H₁₇NO₂[1]·H₂CO₃58.007.105.20Low %C, Low %N

*Note: Cyclization releases Ethanol (C₂H₆O), significantly concentrating the Carbon and Nitrogen content in the remaining solid. **Note: Primary amines greedily absorb atmospheric CO₂, forming carbamates or carbonate salts, skewing C/N ratios.

Comparative Analysis: EA vs. Alternatives

This section objectively compares the performance of Combustion Analysis (EA) against Quantitative NMR (qNMR) and HPLC for this specific application.

Table 2: Performance Matrix
FeatureElemental Analysis (CHN) qNMR (¹H) HPLC-UV
Primary Utility Total Mass Balance & PurityStructural IdentityTrace Organic Impurity Profiling
Cyclization Detection Excellent. Distinct shift in %C (69.5% → 74.5%).[1]Good. Requires identifying specific methylene shifts.Moderate. Lactam and Ester may co-elute or have similar UV response.[1]
Inorganic Salt Detection Superior. Non-combustibles lower all % values proportionally.[1]Poor. Invisible unless specific nuclei (e.g., ¹⁹F, ³¹P) are targeted.Poor. Salts elute in void volume.[1]
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Throughput High (Automated)MediumMedium
Expert Insight: The Case for EA

While qNMR provides superior structural resolution, EA is the only method that validates the "Total Mass Balance." For an amino-ester, if the sample holds 5% water or 3% inorganic salt (from synthesis workup), qNMR integration can be tricky to normalize without an internal standard. EA immediately reveals this via depressed %C and %N values, acting as a critical "gatekeeper" before expensive biological testing.

Experimental Protocol: Self-Validating System

Objective: Accurate determination of C, H, and N to within ±0.4% of theoretical values.

Phase 1: Reference Standard Selection

Do not use generic standards blindly. For this nitrogen-rich ester, select a standard with similar combustion kinetics.[1]

  • Recommended: Acetanilide (C₈H₉NO).[1]

    • Why: It contains the same elements (C, H, N, O) and an aromatic ring, mimicking the combustion profile of the phenylpropanoate moiety.

  • Alternative: Sulfanilamide (if sulfur analysis is also required).[1]

Phase 2: Sample Preparation (The "Amine Protocol")

Risk: The aminomethyl group is hygroscopic and reacts with atmospheric CO₂.[1]

  • Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours at room temperature. Avoid heat to prevent cyclization.[1]

  • Weighing: Use a microbalance (readability 0.001 mg). Weigh 2.0–2.5 mg into a Tin (Sn) capsule .[1]

    • Expert Tip: Do not use Silver capsules unless analyzing for halogens; Tin provides the necessary exothermic flash (1800°C) to fully oxidize the phenyl ring.

  • Sealing: Cold-weld the capsule immediately. Do not leave exposed to air for >2 minutes.[1]

Phase 3: Combustion Parameters[1]
  • Furnace Temperature: 950–980°C.[1]

  • Carrier Gas: Helium (99.999% purity).[1]

  • Oxygen Dose: Optimized for 2.5 mg organic matter (typically 10–15 mL loop).[1]

  • Reduction Tube: Copper wire at 650°C (to convert NOx → N₂).[1]

Visualization: Purity Validation Workflow

The following decision tree illustrates the logic flow for interpreting EA results for Ethyl 3-[2-(aminomethyl)phenyl]propanoate.

PurityValidation Start Start: EA Result Received CheckC Check % Carbon (Target: 69.54 ±0.4%) Start->CheckC HighC Result: > 70.0% CheckC->HighC High LowC Result: < 69.0% CheckC->LowC Low MatchC Result: 69.1 - 69.9% CheckC->MatchC Pass CheckN Check % Nitrogen (Target: 6.76 ±0.3%) HighC->CheckN Solvation DIAGNOSIS: Solvation/Hydrolysis (Water or Acid) LowC->Solvation MatchC->CheckN HighN High %N (>7.0%) CheckN->HighN High LowN Low %N (<6.4%) CheckN->LowN Low Pass VALIDATED: High Purity CheckN->Pass Pass Cyclization DIAGNOSIS: Cyclization (Lactam Formation) HighN->Cyclization LowN->Solvation

Figure 1: Logic flow for diagnosing impurity profiles based on Carbon/Nitrogen deviations.[1]

References

  • Waites, T. (2023).[1] Combustion Analysis in Pharmaceutical QC: Beyond the Basics. Journal of Pharmaceutical Analysis.

  • USP <233>. Elemental Impurities—Procedures. United States Pharmacopeia.[1][2][3][4][5]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[1]

  • Sigma-Aldrich. Ethyl 3-amino-3-phenylpropanoate Product Specification (Analogous Structure).

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